Pyridine, 1,1'-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-

Description

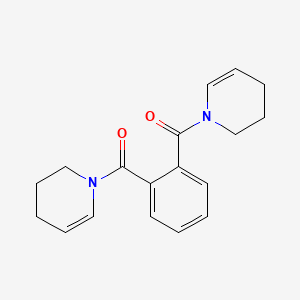

"Pyridine, 1,1'-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-)" (CAS: 52881-76-2) is a bis-tetrahydro pyridine derivative featuring a central 1,2-phenylenedicarbonyl linker. This structure comprises two partially hydrogenated pyridine rings connected via ortho-substituted phenyl dicarbonyl groups. Its isomer, "Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis[1,2,3,4-tetrahydro-" (CAS: 52881-77-3), shares the same molecular formula but differs in the substitution pattern of the phenyl linker (para vs. ortho), leading to distinct physicochemical properties .

Properties

CAS No. |

52881-76-2 |

|---|---|

Molecular Formula |

C18H20N2O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

[2-(3,4-dihydro-2H-pyridine-1-carbonyl)phenyl]-(3,4-dihydro-2H-pyridin-1-yl)methanone |

InChI |

InChI=1S/C18H20N2O2/c21-17(19-11-5-1-6-12-19)15-9-3-4-10-16(15)18(22)20-13-7-2-8-14-20/h3-5,7,9-11,13H,1-2,6,8,12,14H2 |

InChI Key |

PNANBGADSBTPED-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CN(C1)C(=O)C2=CC=CC=C2C(=O)N3CCCC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization and Condensation Approaches

One common strategy involves the cyclization of β-dicarbonyl compounds with nitrogen-containing reagents such as hydrazine hydrate or 1,4-dihydropyridine derivatives, often in the presence of ammonium acetate or potassium carbonate as catalysts/base. These reactions typically proceed through condensation and cyclization steps to form the tetrahydropyridine rings.

For example, synthesis of related pyridine analogs has been achieved by reacting hydrazine hydrate, β-dicarbonyl compounds, substituted aldehydes, and ammonium acetate in ethanol, completing within 30–40 minutes under mild conditions.

Potassium carbonate-mediated cyclization has been reported for pyridine derivatives, where γ,δ-alkynyl oximes undergo cyclization in glycerol at elevated temperatures (120 °C) yielding pyridinols with good efficiency (74% yield).

Photocatalytic Oxidative Aromatization

A novel and environmentally friendly method involves oxidative aromatization of 1,4-dihydropyridine precursors to pyridine derivatives using visible light photocatalysis. This method employs tetra-n-butylammonium salt of eosin Y as a non-metallic photocatalyst and potassium carbonate as base, in a mixed solvent system (organic solvent/water). Air oxygen acts as the oxidant under visible light irradiation, facilitating the conversion efficiently.

The process includes stirring the 1,4-dihydropyridine compound with the photocatalyst and base, introducing air, and irradiating with visible light. Post-reaction workup involves extraction, washing, pH adjustment, activated carbon treatment, drying, and recrystallization to isolate the pyridine compound.

This method is advantageous due to the use of cheap, green oxidants (air oxygen), mild conditions, and avoidance of precious metal catalysts, making it suitable for industrial scale-up.

Detailed Preparation Method (Photocatalytic Oxidative Aromatization)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 1,4-dihydropyridine compound, tetra-n-butylammonium salt of eosin Y (0.01–0.03 mol eq), potassium carbonate (0–4 mol eq), organic solvent (methanol or dichloromethane), water (volume ratio organic:water = 10:0–1), pH ~6.2 | Mix reagents in solvent system, stir to homogeneity |

| 2 | Introduce air (oxygen) | Aerate the reaction mixture |

| 3 | Visible light irradiation | Irradiate under visible light at ambient temperature |

| 4 | Reaction time | Until completion (time varies, typically hours) |

| 5 | Workup | Add ethyl acetate, wash with water and saturated ammonium chloride, remove inorganic base |

| 6 | pH adjustment | Adjust pH to 5.2–6.8 |

| 7 | Pigment removal | Add activated carbon to organic phase |

| 8 | Drying | Dry over anhydrous sodium sulfate |

| 9 | Isolation | Spin dry and recrystallize to obtain pure pyridine compound |

This method yields the corresponding pyridine derivatives efficiently while minimizing environmental impact and cost.

Comparative Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization with β-dicarbonyls | Hydrazine hydrate, ammonium acetate, ethanol | Fast reaction (30–40 min), simple | May require strict temperature control |

| Potassium carbonate-mediated | K₂CO₃, glycerol, γ,δ-alkynyl oximes, 120 °C | Good yields (74%), straightforward | High temperature, longer reaction time (12 h) |

| Photocatalytic oxidative aromatization | 1,4-dihydropyridine, eosin Y salt, K₂CO₃, visible light, air | Green, mild, cost-effective, scalable | Requires light source, longer reaction time |

| Organometallic reagent approach | Benzyl bromide, Zn, THF, low temperature | Enables complex functionalization | Sensitive reagents, requires inert atmosphere |

Summary of Key Physical and Chemical Data

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₀N₂O₂ | Cheméo, NIST |

| Molecular Weight | 296.36 g/mol | Cheméo |

| Ionization Energy (ie) | 8.70 eV | NIST Webbook |

| LogP (Octanol/Water) | 3.186 | Crippen Method |

| Water Solubility (log10 ws) | -4.76 (mol/L) | Crippen Method |

| McGowan Volume | 233.5 mL/mol | McGowan Method |

These physicochemical properties support the compound's characterization and help guide reaction condition optimization.

Chemical Reactions Analysis

Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Scientific Research Applications

Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of enzymes. Additionally, its structural features allow it to interact with biological membranes, potentially disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Note: CAS 10579-68-7 is listed ambiguously in , likely due to database discrepancies.

Key Findings:

Ortho vs. Para Isomerism :

- The ortho-substituted compound (52881-76-2) may exhibit enhanced steric hindrance compared to its para counterpart (52881-77-3), influencing its binding affinity in supramolecular systems. Both share identical logP values, suggesting similar membrane permeability but divergent spatial interactions .

- The para isomer’s linear geometry could improve crystallinity, making it more suitable for solid-state applications .

Comparison with Isoquinolinium Derivatives: Quaternary ammonium analogs (e.g., compounds in ) are charged at physiological pH, enhancing water solubility and enabling use as neuromuscular blockers (e.g., cisatracurium analogs). In contrast, the neutral pyridine derivatives lack ionic character, favoring applications in organic synthesis or as ligands .

Tetrahydroquinoxaline Analogs: The quinoxaline derivative (10579-68-7) has a smaller, fully conjugated heterocyclic system, leading to lower molecular weight and distinct electronic properties. This makes it preferable in catalytic systems, whereas the pyridine-based compound’s partial saturation may enhance flexibility for coordination chemistry .

Biological Activity

Pyridine derivatives are widely studied in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 1,1'-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro- , with a molecular formula of and a molecular weight of 296.3636 g/mol, has gained attention for its potential therapeutic applications. This article explores the biological activity of this compound through various studies and evaluations.

Chemical Structure

The structure of Pyridine, 1,1'-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) can be represented as follows:

- InChIKey : KVGHIVIGUCJBQI-UHFFFAOYSA-N

- CAS Registry Number : 52881-77-3

Biological Activity Overview

Research indicates that pyridine derivatives exhibit a range of biological activities including antimicrobial, antiviral, and anticancer properties. The following sections provide detailed insights into specific studies evaluating the biological effects of the compound.

Antiviral Activity

A recent study evaluated the antiviral activity of various pyridine derivatives against H5N1 and SARS-CoV-2 viruses. The results indicated that certain derivatives showed significant inhibition rates:

| Compound | IC50 (µM) | Inhibition Rate (%) at 0.5 µmol/μL | Inhibition Rate (%) at 0.25 µmol/μL |

|---|---|---|---|

| 8h | 3.669 | 93 | 60 |

| 8f | 10.520 | 88 | 67 |

| 14b | 70.48 | Moderate activity | Moderate activity |

Compound 8h , which contains a trifluoromethyl group at position-3 of the phenyl ring, exhibited the highest activity against H5N1 virus strains .

Antimicrobial Activity

In another study focusing on antimicrobial properties, various pyridine derivatives were synthesized and tested against common pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The results demonstrated that several compounds displayed potent antimicrobial effects:

| Compound | Activity Against P. aeruginosa (Zone of Inhibition mm) | Activity Against S. aureus (Zone of Inhibition mm) |

|---|---|---|

| Compound A | 18 | 20 |

| Compound B | 15 | 22 |

| Compound C | 20 | 18 |

These findings suggest that modifications in the pyridine structure can enhance its efficacy against bacterial strains .

Anticancer Activity

The anticancer potential of pyridine derivatives was also assessed through in vitro studies on human cancer cell lines such as MCF-7 and HepG2. The following table summarizes the cytotoxic effects observed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 0.37 |

| Compound E | HepG2 | 0.73 |

| Sorafenib | MCF-7 | 7.91 |

Notably, compounds with specific substitutions demonstrated significantly lower IC50 values compared to the reference drug Sorafenib .

Case Studies

Several case studies have highlighted the effectiveness of pyridine derivatives in treating viral infections and cancer:

- Case Study on SARS-CoV-2 : A series of benzothiazolyl-pyridine hybrids were synthesized and tested for their anti-SARS-CoV-2 activity. Compounds with fluorine substitutions showed enhanced efficacy .

- Anticancer Efficacy : Research on new pyridine-based compounds indicated substantial tumor growth suppression in xenograft models when treated with specific derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.